(2R,3S)-1-(tert-Butoxycarbonyl)-3-methylazetidine-2-carboxylic acid
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Description
“(2R,3S)-1-(tert-Butoxycarbonyl)-3-methylazetidine-2-carboxylic acid” is a chemical compound with the linear formula C11H19NO4 . It is used in scientific research and has unique properties that make it valuable for various applications.
Synthesis Analysis
The synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . Dissolving metal reduction (lithium or sodium in liquid NH3/EtOH/THF) directly furnishes the corresponding N-tert-butoxycarbonyl-protected amino acid derivative .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8+/m1/s1 .Scientific Research Applications
Synthesis of N-nitrosamines
The compound can be used in the synthesis of various N-nitrosamines from secondary amines . This process is carried out under solvent-free conditions, which makes it environmentally friendly. The methodology has a broad substrate scope and yields excellent results .
Stability of Acid Labile Protecting Groups
The tert-butoxycarbonyl (Boc) group in the compound provides stability to acid labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and sensitive functional groups like phenols, olefins, and alkynes .
Chemical Transformations
The tert-butyl group in the compound is used in various chemical transformations . Its unique reactivity pattern is highlighted by its characteristic applications .
Biosynthetic and Biodegradation Pathways
The compound has relevance in nature and is implicated in biosynthetic and biodegradation pathways . This makes it a valuable tool in the study of these processes .
Biocatalytic Processes
The tert-butyl group in the compound can be applied in biocatalytic processes . This opens up possibilities for its use in the development of new biotechnological applications .
Direct Introduction of the tert-Butoxycarbonyl Group
The compound can be used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds . This process is more efficient, versatile, and sustainable compared to the batch .
properties
IUPAC Name |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6-5-11(7(6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCHGLNUHDOFHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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